
8-Chloro-4-methoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-4-methoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological and pharmacological activities. The presence of a chlorine atom at the 8th position and a methoxy group at the 4th position in the quinazoline ring structure imparts unique chemical properties to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methoxyquinazoline typically involves the reaction of appropriate anilines with aldehydes under specific conditions. One common method involves the use of transition-metal catalysts to facilitate the formation of the quinazoline ring. For instance, the reaction of 4-methoxyaniline with 8-chloro-2-formylbenzonitrile in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable synthetic methods. Techniques such as microwave-assisted reactions, solvent-free conditions, and the use of recyclable catalysts are preferred to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-4-methoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Chloro-4-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 8-Chloro-4-methoxyquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it useful in the treatment of diseases such as cancer and bacterial infections .
Comparación Con Compuestos Similares
- 4-Chloroquinazoline
- 8-Methoxyquinazoline
- 4-Methoxyquinazoline
Comparison: 8-Chloro-4-methoxyquinazoline is unique due to the simultaneous presence of both chlorine and methoxy groups, which enhances its reactivity and biological activity compared to its analogs. For example, 4-Chloroquinazoline lacks the methoxy group, which may reduce its effectiveness in certain applications. Similarly, 8-Methoxyquinazoline does not have the chlorine atom, which can affect its chemical properties and reactivity .
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
8-chloro-4-methoxyquinazoline |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-6-3-2-4-7(10)8(6)11-5-12-9/h2-5H,1H3 |
Clave InChI |
MCFHKTBFPAMCNV-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=NC2=C1C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
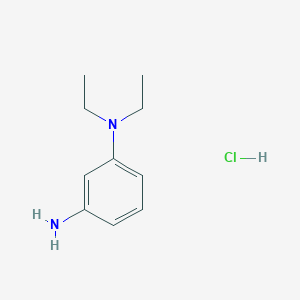


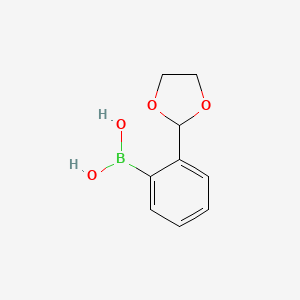
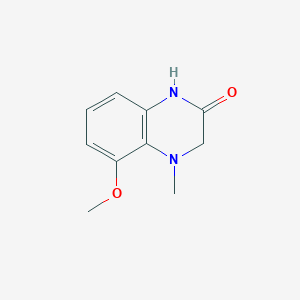

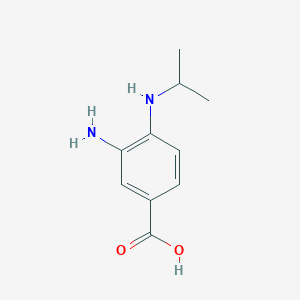
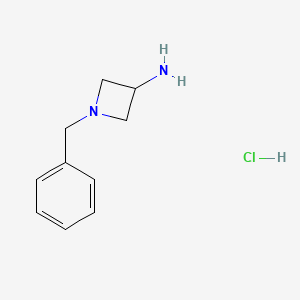
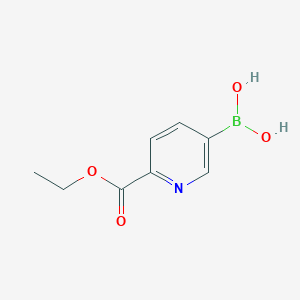

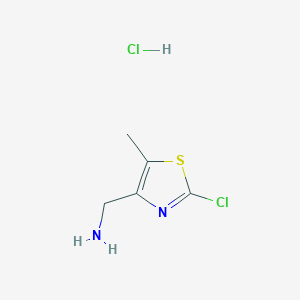
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
